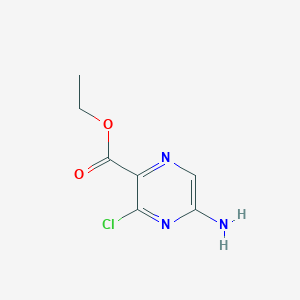
Ethyl 5-amino-3-chloropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-3-chloropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2. This compound is part of the pyrazine family, known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-chloropyrazine-2-carboxylate typically involves the chlorination of pyrazine derivatives followed by esterification and amination reactions. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride to form the ethyl ester. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis. Purification steps like recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, alkoxides, under reflux or room temperature conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-3-chloropyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-chloropyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological targets, influencing pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
- Ethyl 3-amino-5-chloropyrazine-2-carboxylate
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
- 3-Amino-5-chloropyrazine-2-carbonitrile
Comparison: Ethyl 5-amino-3-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and pharmacokinetic properties. The presence of the amino group at the 5-position, as opposed to other positions, can significantly influence its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 5-amino-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-6(8)11-4(9)3-10-5/h3H,2H2,1H3,(H2,9,11) |
InChI Key |
BPPPMDWLHJTLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















